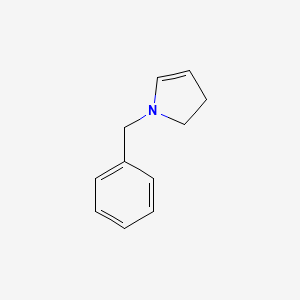

1-Benzyl-2,3-dihydro-1H-pyrrole

Descripción general

Descripción

1-Benzyl-2,3-dihydro-1H-pyrrole is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the intramolecular cyclization of N-benzyl-3-butynamine derivatives using catalysts such as palladium chloride (PdCl2) or gold chloride (AuCl). This reaction can be enhanced using microwave-assisted heating, achieving up to 92% isolated yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of robust catalytic systems could be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents, acids, and bases are frequently used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2,3-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways. While specific details are not extensively documented, it is known that pyrrole derivatives can interact with enzymes and receptors, influencing biological processes. The exact pathways and molecular targets would depend on the specific derivative and its application .

Comparación Con Compuestos Similares

N-Benzyl-2,5-dihydro-1H-pyrrole: This compound is structurally similar but has different substitution patterns on the pyrrole ring.

Indole Derivatives:

Pyrrolidine Derivatives: These are fully saturated analogs of pyrrole and exhibit different chemical properties and reactivity.

Uniqueness: 1-Benzyl-2,3-dihydro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research

Actividad Biológica

1-Benzyl-2,3-dihydro-1H-pyrrole (C11H13N) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by relevant data and case studies.

This compound can be synthesized through various methods, including the intramolecular cyclization of N-benzyl-3-butynamine derivatives using catalysts such as palladium chloride or gold chloride. Microwave-assisted heating can enhance yields up to 92% . The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives. For instance, a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines were synthesized and evaluated for their in vitro antimicrobial activity against several pathogenic bacteria and fungi. The results indicated variable antimicrobial effects across different compounds, showcasing the potential of these derivatives in combating microbial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate demonstrated enhanced cytotoxicity when combined with traditional chemotherapeutic agents like doxorubicin and cisplatin in HeLa cervical carcinoma cells . This suggests that modifications to the pyrrole structure can enhance its efficacy as an anticancer agent.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. While detailed mechanisms are still being elucidated, it is known that pyrrole derivatives can influence various biological pathways by interacting with enzymes and receptors . For example, the ability to inhibit aldose reductase has been linked to increased sensitivity to chemotherapeutic drugs, indicating a potential pathway for enhancing cancer treatment outcomes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Benzyl-2,5-dihydro-1H-pyrrole | Dihydropyrrole | Antimicrobial |

| Indole Derivatives | Heterocyclic | Anticancer |

| Pyrrolidine Derivatives | Fully Saturated | Enzyme Inhibition |

This table illustrates how structural variations affect biological activities, highlighting the distinct profile of this compound.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Evaluation : A study synthesized several derivatives and tested them against five types of pathogenic bacteria and three fungal strains. The results demonstrated varying degrees of antimicrobial efficacy, suggesting that structural modifications can enhance activity .

- Cytotoxicity Studies : Research involving HeLa cells showed that certain derivatives significantly increased cytotoxic effects when used alongside established chemotherapeutics. This finding underscores the potential for developing combination therapies that leverage the unique properties of this compound .

Propiedades

IUPAC Name |

1-benzyl-2,3-dihydropyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8H,5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPMZBKVHFSIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.